N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-bromobenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2S/c21-13-5-3-4-12(10-13)19(25)22-14-8-9-17(24)15(11-14)20-23-16-6-1-2-7-18(16)26-20/h1-11,24H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHPPNMCTOWGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-bromobenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 3-bromo-4-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the preparation of intermediate compounds followed by their functionalization. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of these syntheses .
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-bromobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromobenzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-bromobenzamide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. For its anticancer activity, the compound may inhibit key signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituents and linkage groups:
Table 1: Key Structural Features of Analogues
Physicochemical and Electronic Properties
- Electron-Donating vs. Withdrawing Groups : The target compound’s hydroxyl group (electron-donating) contrasts with analogues bearing nitro (), trifluoromethyl (), or chloro () groups, which are electron-withdrawing. This difference affects solubility, pKa, and reactivity.
- Linkage Groups: Sulfamoyl () and sulfonamide () linkages introduce polar moieties, enhancing aqueous solubility compared to the target’s amide bond.
- Aromatic Systems : Benzothiazole (target) vs. thiazole () alters π-π stacking and van der Waals interactions. Thiazole’s smaller aromatic system may reduce binding affinity in hydrophobic pockets.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-bromobenzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H12BrN2O2S
- IUPAC Name : this compound
- Molecular Weight : 365.24 g/mol
This compound features a benzothiazole moiety, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
A study evaluating the cytotoxic effects of benzothiazole derivatives on human lung cancer cell lines A549, HCC827, and NCI-H358 demonstrated that compounds similar to this compound showed promising results:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.75 ± 0.19 | 2D |
| HCC827 | 6.26 ± 0.33 | 2D |
| NCI-H358 | 6.48 ± 0.11 | 2D |
These results suggest that the compound may effectively inhibit cancer cell proliferation at low concentrations, making it a candidate for further development as an antitumor agent .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against various pathogens.
Antimicrobial Testing Results
The antimicrobial efficacy was assessed using broth microdilution methods against both Gram-positive and Gram-negative bacteria. The following table summarizes the findings:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Saccharomyces cerevisiae | 128 |
These results indicate that while the compound exhibits some antimicrobial activity, it may require structural modifications to enhance potency against specific pathogens .
The proposed mechanism of action for benzothiazole derivatives involves interaction with DNA and inhibition of key cellular processes. Studies have shown that these compounds predominantly bind within the minor groove of DNA, potentially disrupting replication and transcription processes essential for tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
